[1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride
Overview
Description
[1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C8H15N . ClH and a molecular weight of 161.67 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride typically involves the reaction of 1-cyclohexen-1-yl ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various halides, acids, or bases depending on the desired product.
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis .
- Employed in the preparation of various heterocyclic compounds .
Biology:
- Investigated for potential biological activity .
- Used in the synthesis of biologically active molecules .
Medicine:
- Explored for potential therapeutic applications .
- Used in the development of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new bonds and the modification of existing structures . The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Similar structure but different reactivity and applications.
Cyclohexylamine: Lacks the cyclohexenyl group, leading to different chemical properties.
Uniqueness:
Properties
IUPAC Name |
1-(cyclohexen-1-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(9)8-5-3-2-4-6-8;/h5,7H,2-4,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYNNWUHVBNIKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-70-2 | |
Record name | 1-Cyclohexene-1-methanamine, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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